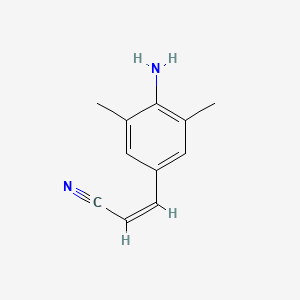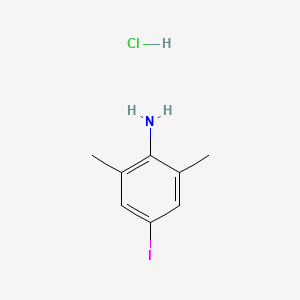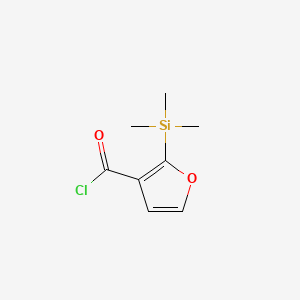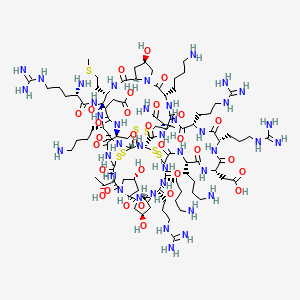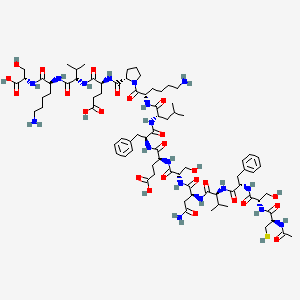
N-Acetyl-L-cysteinyl-L-seryl-L-phenylalanyl-L-valyl-L-asparaginyl-L-seryl-L-alpha-glutamyl-L-phenylalanyl-L-leucyl-L-lysyl-L-prolyl-L-alpha-glutamyl-L-valyl-L-lysyl-L-serine
Descripción general
Descripción
“N-Acetyl-L-cysteinyl-L-seryl-L-phenylalanyl-L-valyl-L-asparaginyl-L-seryl-L-alpha-glutamyl-L-phenylalanyl-L-leucyl-L-lysyl-L-prolyl-L-alpha-glutamyl-L-valyl-L-lysyl-L-serine” is a complex peptide that contains several amino acids. The N-acetyl-L-cysteine (NAC) part of the peptide is a precursor for cysteine, a nonessential amino acid . NAC is known to act as a reactive oxygen species scavenger and is used in clinical applications .
Synthesis Analysis
The synthesis of such a complex peptide would involve the sequential addition of the constituent amino acids in the correct order. N-acetyl cysteine (NAC) is a supplement form of cysteine, a conditionally essential amino acid . NAC is considered ‘conditionally essential’ because your body can produce it from other amino acids. It becomes essential only when the dietary intake of methionine and serine is low .Chemical Reactions Analysis
NAC has many uses and is an FDA approved drug. N-acetyl cysteine is an antioxidant that might play a role in preventing cancer . As a drug, it’s used by healthcare providers to treat acetaminophen (Tylenol) poisoning . It works by binding the poisonous forms of acetaminophen that are formed in the liver .Physical And Chemical Properties Analysis
NAC comes from the amino acid L-cysteine. Amino acids are building blocks of proteins . NAC is an antioxidant that might play a role in preventing cancer . As a drug, it’s used by healthcare providers to treat acetaminophen (Tylenol) poisoning .Safety And Hazards
NAC is generally considered safe for use, but it may have some side effects. For example, it might increase the risk of bleeding during and after surgery . It’s also worth noting that while many dietary supplement products contain N-acetyl cysteine, the US FDA has stated that it’s illegal for dietary supplements to contain N-acetyl cysteine since it’s technically an approved drug .
Propiedades
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H122N18O25S/c1-41(2)33-51(68(110)87-50(24-15-17-31-81)78(120)97-32-18-25-59(97)75(117)85-49(27-29-62(105)106)67(109)95-63(42(3)4)76(118)86-47(23-14-16-30-80)65(107)94-57(39-100)79(121)122)88-69(111)52(34-45-19-10-8-11-20-45)89-66(108)48(26-28-61(103)104)84-72(114)55(37-98)92-70(112)54(36-60(82)102)91-77(119)64(43(5)6)96-71(113)53(35-46-21-12-9-13-22-46)90-73(115)56(38-99)93-74(116)58(40-123)83-44(7)101/h8-13,19-22,41-43,47-59,63-64,98-100,123H,14-18,23-40,80-81H2,1-7H3,(H2,82,102)(H,83,101)(H,84,114)(H,85,117)(H,86,118)(H,87,110)(H,88,111)(H,89,108)(H,90,115)(H,91,119)(H,92,112)(H,93,116)(H,94,107)(H,95,109)(H,96,113)(H,103,104)(H,105,106)(H,121,122)/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBJSHDJILNKFN-HKINMLJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H122N18O25S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745575 | |
| Record name | N-Acetyl-L-cysteinyl-L-seryl-L-phenylalanyl-L-valyl-L-asparaginyl-L-seryl-L-alpha-glutamyl-L-phenylalanyl-L-leucyl-L-lysyl-L-prolyl-L-alpha-glutamyl-L-valyl-L-lysyl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1756.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-L-cysteinyl-L-seryl-L-phenylalanyl-L-valyl-L-asparaginyl-L-seryl-L-alpha-glutamyl-L-phenylalanyl-L-leucyl-L-lysyl-L-prolyl-L-alpha-glutamyl-L-valyl-L-lysyl-L-serine | |
CAS RN |
155773-76-5 | |
| Record name | N-Acetyl-L-cysteinyl-L-seryl-L-phenylalanyl-L-valyl-L-asparaginyl-L-seryl-L-alpha-glutamyl-L-phenylalanyl-L-leucyl-L-lysyl-L-prolyl-L-alpha-glutamyl-L-valyl-L-lysyl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Protein KinaseCβ2 Peptide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



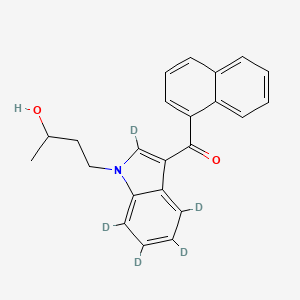
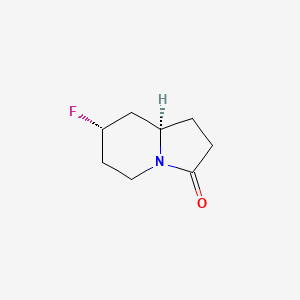

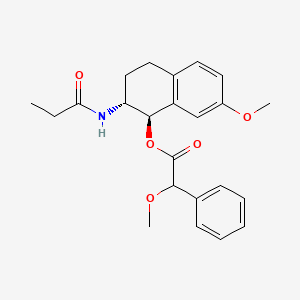
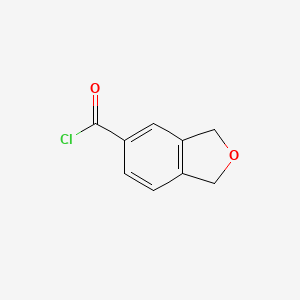
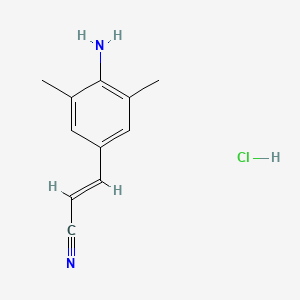
![2H-Furo[2,3-E]indole](/img/structure/B584287.png)

